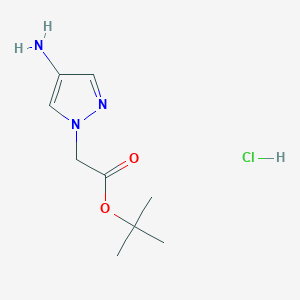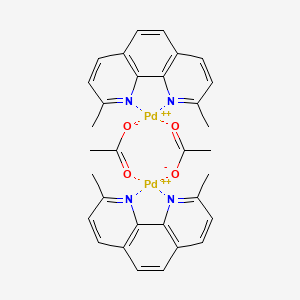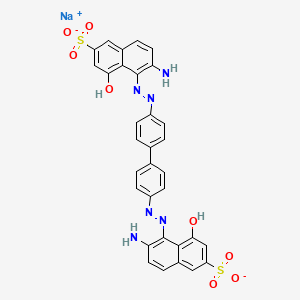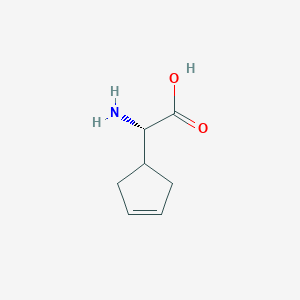
Fmoc-3-(1-piperidinyl)-D-Ala-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-3-(1-piperidinyl)-D-Ala-OH is a derivative of D-alanine, an amino acid, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a piperidinyl group. This compound is primarily used in peptide synthesis, particularly in the solid-phase synthesis of peptides, where the Fmoc group serves as a temporary protecting group for the amino terminus of the growing peptide chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(1-piperidinyl)-D-Ala-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is achieved by reacting D-alanine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction. This involves reacting the Fmoc-protected D-alanine with piperidine under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-3-(1-piperidinyl)-D-Ala-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used for Fmoc deprotection.
Coupling Reagents: Reagents such as HATU, HBTU, and DIC are used in peptide coupling reactions.
Major Products Formed
The major products formed from these reactions include:
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with the desired sequence.
Wissenschaftliche Forschungsanwendungen
Fmoc-3-(1-piperidinyl)-D-Ala-OH has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides for research purposes.
Drug Development: The compound is used in the development of peptide-based drugs.
Biological Studies: It is used to study protein-protein interactions and enzyme-substrate interactions.
Material Science: The compound is used in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of Fmoc-3-(1-piperidinyl)-D-Ala-OH involves:
Fmoc Protection: The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions.
Piperidinyl Group: The piperidinyl group can participate in nucleophilic substitution reactions, facilitating the formation of peptide bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-D-Ala-OH: Lacks the piperidinyl group, making it less versatile in certain reactions.
Boc-3-(1-piperidinyl)-D-Ala-OH: Uses a different protecting group (Boc) which has different deprotection conditions.
Uniqueness
Fmoc-3-(1-piperidinyl)-D-Ala-OH is unique due to the presence of both the Fmoc protecting group and the piperidinyl group, which provide versatility in peptide synthesis and other chemical reactions.
Eigenschaften
Molekularformel |
C22H24N2O4 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-piperidin-1-ylacetic acid |
InChI |
InChI=1S/C22H24N2O4/c25-21(26)20(24-12-6-1-7-13-24)23-22(27)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,1,6-7,12-14H2,(H,23,27)(H,25,26)/t20-/m1/s1 |
InChI-Schlüssel |
JTWRVOTWCIXEBZ-HXUWFJFHSA-N |
Isomerische SMILES |
C1CCN(CC1)[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
C1CCN(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((3aR,7S,7aS)-2-(tert-butoxycarbonyl)octahydropyrano[3,4-c]pyrrol-7-yl)acetic acid](/img/structure/B15250748.png)

![4,4'-Dichloro-2'-[(5,7-dichloro-9H-fluoren-2-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15250762.png)

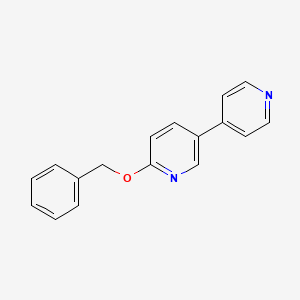
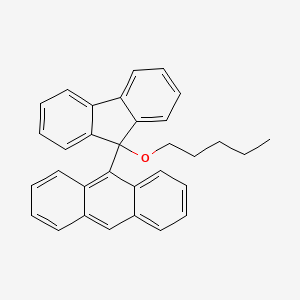


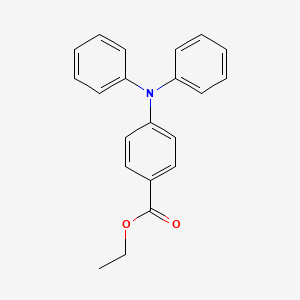
![1,4-Bis[2,6-di(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B15250789.png)
